Encenicline hydrochloride (Enc-HCl), also known as EVP-6124, is a synthetic compound classified as a selective, partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). [, , , , ] It acts by binding to α7 nAChRs and modulating their activity, impacting various physiological processes, particularly those related to cognition and inflammation. [, , , , ]
Encenicline was developed by the pharmaceutical company Eisai Co., Ltd. and has been the subject of various clinical trials aimed at evaluating its efficacy and safety in treating cognitive impairment associated with Alzheimer's disease.
Encenicline falls under the category of nicotinic receptor agonists, which are compounds that activate nicotinic acetylcholine receptors in the nervous system. This classification highlights its mechanism of action and therapeutic potential in enhancing cholinergic neurotransmission.
The synthesis of encenicline involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the desired compound. While specific proprietary methods may not be publicly available, general synthetic routes for similar compounds often utilize techniques such as:
The exact technical details regarding the synthesis of encenicline may involve advanced organic chemistry techniques, including but not limited to:
Encenicline has a complex molecular structure that is crucial for its interaction with nicotinic receptors. The molecular formula is CHNO, indicating a composition that includes carbon, hydrogen, nitrogen, and oxygen atoms.
Encenicline participates in various chemical reactions primarily related to its pharmacological activity. Key reactions include:
The understanding of these reactions is vital for optimizing encenicline's efficacy and minimizing side effects. Researchers study these interactions through:
Encenicline acts primarily as an agonist at the alpha-7 nicotinic acetylcholine receptor. This mechanism involves:
Studies have shown that encenicline can improve synaptic plasticity and memory function in animal models, indicating its potential therapeutic benefits for cognitive disorders.
Encenicline is primarily investigated for its potential applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. Its role as a selective agonist makes it a candidate for:
Research continues into optimizing encenicline's formulations and understanding its long-term effects on cognitive health, making it a promising compound in neuropharmacology.
Encenicline ((R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide) functions as a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Unlike full agonists that maximally activate the receptor, partial agonists like Encenicline exhibit submaximal efficacy (50–70% of maximal acetylcholine response) even at saturating concentrations [1] [6] [9]. This property enables Encenicline to modulate receptor activity without inducing rapid desensitization—a limitation observed with full agonists. The compound binds to the orthosteric site of the homopentameric α7 nAChR, which consists of five identical subunits forming a ligand-gated ion channel permeable to sodium, potassium, and calcium ions [2] [7].
Calcium influx through activated α7 nAChRs triggers downstream signaling cascades involving:
Table 1: Functional Properties of Encenicline at α7 nAChRs
Parameter | Value/Effect | Experimental System |
---|---|---|
Binding Affinity (Ki) | 4–10 nM | Human α7 nAChR expressed in CHO cells |
EC₅₀ for Receptor Activation | 110–220 nM | Oocyte electrophysiology |
Maximal Efficacy (% ACh) | 50–70% | Hippocampal neuron recordings |
Calcium Permeability (Pᶠ) | ~6.1 | HEK-293T cell patch-clamp |
Encenicline exhibits distinct binding kinetics and receptor interactions compared to other α7-targeting compounds:
Structural Specificity:Encenicline’s benzo[b]thiophene core and quinuclidine moiety confer selective affinity for α7 nAChRs over other nicotinic subtypes (e.g., α4β2 IC₅₀ >10 μM). The chlorine substitution at position 7 enhances receptor binding affinity through hydrophobic interactions with Trp 55 residues in the receptor pocket [6] [9].
Comparative Pharmacological Profiles:Table 2: Binding and Functional Comparison of α7 nAChR Ligands
Compound | Binding Ki (nM) | Functional EC₅₀ (nM) | Intrinsic Efficacy (% ACh) | Target Engagement in Vivo |
---|---|---|---|---|
Encenicline | 4–10 | 110–220 | 50–70% | Moderate (~20–30% occupancy at 1 mg/kg) |
TC-5619 | 1–2 | 15–30 | 90–100% | High (~40% occupancy at 0.1 mg/kg) |
SSR180711 | 15–30 | 200–400 | 40–60% | Not reported |
TC-5619 acts as a full agonist with higher binding affinity and greater receptor occupancy in positron emission tomography (PET) studies using the radioligand ¹¹C-NS14492 [3]. SSR180711, though structurally distinct (phenylurea derivative), shares partial agonism but exhibits lower potency than Encenicline. Notably, Encenicline demonstrates unique "co-agonist" behavior—it potentiates endogenous acetylcholine responses at subthreshold concentrations, enhancing synaptic signaling without direct receptor activation [9].
Encenicline enhances cognitive-relevant neurophysiological processes through two primary mechanisms:
Long-Term Potentiation (LTP) Enhancement:At 100–300 nM concentrations, Encenicline potentiates hippocampal LTP by 150–200% in rodent brain slices. This occurs via:
Theta Oscillation Synchronization:Encenicline (0.3–1 mg/kg in vivo) enhances hippocampal theta rhythm power (4–8 Hz) by 40–60% during cognitive tasks. This synchronization:
The compound’s effect on inhibitory postsynaptic potentials (IPSPs) is particularly notable: Encenicline potentiates GABAergic currents in hippocampal interneurons by 80–120%, increasing feedforward inhibition that sharpens neuronal network precision. This dual modulation of excitatory and inhibitory circuits underlies its procognitive effects [5] [9].
While Encenicline demonstrates high selectivity for α7 nAChRs, evidence suggests potential interactions with serotonin receptors:
5-Hydroxytryptamine 3 (5-HT3) Receptor Inhibition:Encenicline exhibits weak antagonism at 5-HT3 receptors (IC₅₀ ~1–3 μM), which are structurally homologous to nAChRs as pentameric ligand-gated ion channels. This interaction:
5-Hydroxytryptamine 2B (5-HT2B) Receptor Signaling:Though no direct binding studies confirm Encenicline’s affinity for 5-HT2B receptors, structural analogs of Encenicline demonstrate:
Table 3: Selectivity Profile of Encenicline Across Receptor Targets
Receptor Target | Activity | Potency (IC₅₀/EC₅₀) | Physiological Relevance |
---|---|---|---|
α7 nAChR | Partial agonist | 110–220 nM | Primary therapeutic target |
α4β2 nAChR | No activity | >10 μM | Negligible interaction |
5-HT3 receptor | Weak antagonist | 1–3 μM | Potential gastrointestinal effects |
5-HT2B receptor | Not tested (indirect) | Not established | Speculative endothelial modulation |
The functional significance of these off-target interactions remains incompletely characterized but may contribute to both therapeutic and adverse effect profiles in complex physiological systems [9] [10].
Key Conclusions:Encenicline’s pharmacological profile centers on its selective partial agonism at α7 nicotinic acetylcholine receptors, which modulates synaptic plasticity and neuronal synchronization through calcium-mediated signaling pathways. Its distinct molecular binding characteristics differentiate it from other α7-targeted compounds like TC-5619 and SSR180711. While primary mechanisms involve nAChR engagement, secondary interactions with serotonin receptors may contribute to its biological effects, warranting further investigation into receptor crosstalk mechanisms.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: